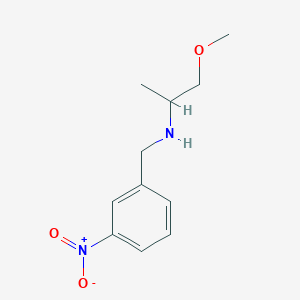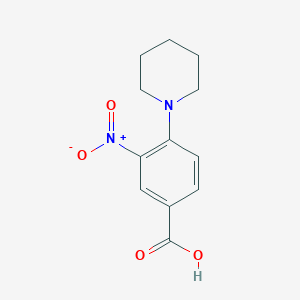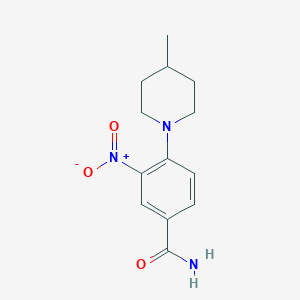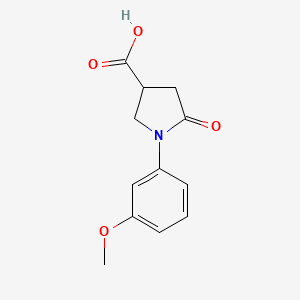
2-Methyl-DL-tryptophan
説明
2-Methyl-DL-tryptophan is a derivative of the essential amino acid tryptophan . It plays a key role in various metabolic pathways and has been studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a topic of interest in recent research . For instance, a study explored the metabolic differences between human and murine plasma and found that the synthetic pathways and engineering strategies of L-tryptophan in E. coli and S. cerevisiae have been reviewed and compared .
Molecular Structure Analysis
This compound contains a total of 31 bonds; 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 Pyrrole .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and multifaceted. For instance, a study showed that 5-Methyl-DL-tryptophan resistant plants revealed different base changes in the alpha unit of anthranilate synthase (OsASA) gene that can lead to insensitivity to feedback inhibition of anthranilate synthase .
科学的研究の応用
Cancer Research and Immunotherapy
2-Methyl-DL-tryptophan, particularly its D stereoisomer, has been explored for its potential in cancer research and immunotherapy. Hou et al. (2007) found that the D isomer of 1-methyl-tryptophan, a compound closely related to this compound, was more effective in reversing the suppression of T cells by IDO-expressing dendritic cells and was more efficacious as an anticancer agent in mouse models of cancer. This suggests that compounds like this compound could be relevant in cancer immunotherapy (Hou et al., 2007).
Influence on Enzymes and Metabolic Pathways
The compound also appears to interact with various enzymes and metabolic pathways. Gal (1974) noted that administration of alpha-methyl-DL-tryptophan elevated tryptophan-2,3-dioxygenase levels in rat brain tissue, indicating its influence on brain biochemistry and potential applications in neurological research (Gal, 1974).
Effects on Plant Biology
In plant biology, alpha-methyl-DL-tryptophan has been observed to stimulate anthocyanin synthesis in dark-grown seedlings of Sinapis alba L. (Schraudolf, 2004), highlighting its role in plant growth and development processes (Schraudolf, 2004).
Neurochemistry and Brain Function
The compound has also been studied in the context of neurochemistry, particularly concerning serotonin synthesis in the brain. Diksic and Young (2001) summarized data suggesting that alpha-methyl-l-tryptophan, an analog of this compound, could be used to measure serotonin synthesis rates in the brain, thereby offering insights into neuropsychiatric disorders and brain function (Diksic & Young, 2001).
作用機序
Target of Action
2-Methyl-DL-tryptophan (2-MT) primarily targets the indoleamine 2,3-dioxygenase (IDO) pathway . IDO is a rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism . It plays a crucial role in regulating the immune response, notably as a counter-regulatory mechanism in the context of inflammation .
Mode of Action
2-MT acts as an inhibitor of the IDO enzyme . By inhibiting IDO, 2-MT can reverse the immunosuppressive effect of IDO, making it a potential immunotherapeutic agent . The D-isomer of 2-MT (D-1MT, also known as Indoximod) is equally effective in inhibiting the enzymatic activity of IDO .
Biochemical Pathways
Tryptophan metabolism primarily involves three metabolic pathways: the kynurenine, 5-hydroxytryptamine, and indole pathways . The major tryptophan metabolism pathway is the kynurenine pathway, through which >95% of tryptophan degrades into multiple bioactive compounds . By inhibiting IDO, 2-MT can affect the kynurenine pathway and thus the overall tryptophan metabolism .
Pharmacokinetics
1-mt, a tryptophan analog similar to 2-mt, is known for its low toxicity and great pharmacokinetic properties such as good intestinal absorption, low clearance, and low binding to plasmatic proteins .
Result of Action
The inhibition of IDO by 2-MT can lead to an increase in tryptophan and its metabolite, kynurenic acid, in the body . This can have various effects on the body, including influencing inflammation, metabolism, immune responses, and neurological function .
Action Environment
The action of 2-MT can be influenced by various environmental factors. For example, the gut microbiota can influence tryptophan metabolism, which in turn can affect the action of 2-MT . Additionally, the action of 2-MT can be influenced by the presence of other substances in the body, such as other amino acids .
将来の方向性
生化学分析
Biochemical Properties
2-Methyl-DL-tryptophan plays a crucial role in biochemical reactions by interacting with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes are responsible for the catabolism of tryptophan along the kynurenine pathway. By inhibiting IDO and TDO, this compound can reduce the production of kynurenine and other downstream metabolites, which are known to have immunosuppressive effects . This interaction helps to restore immune function by preventing the depletion of tryptophan, which is essential for the proliferation and activation of T cells .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it can inhibit the immunosuppressive environment created by the tumor, thereby enhancing the anti-tumor immune response . This compound influences cell signaling pathways, such as the mechanistic target of rapamycin complex 1 (mTORC1) pathway, by preventing tryptophan depletion and subsequent mTORC1 inhibition . Additionally, this compound can affect gene expression by modulating the activity of transcription factors involved in immune regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to inhibit the activity of IDO and TDO enzymes. By binding to the active sites of these enzymes, this compound prevents the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan, which is necessary for the activation and proliferation of T cells . Furthermore, the reduction in kynurenine levels decreases the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that promotes the differentiation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its inhibitory effects on IDO and TDO for extended periods . Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of alternative metabolic pathways to compensate for the inhibition of tryptophan catabolism . These adaptive responses may influence the overall efficacy of the compound in prolonged treatments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits IDO and TDO activity, leading to enhanced immune responses and reduced tumor growth . At higher doses, this compound can exhibit toxic effects, such as liver and kidney dysfunction . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO and TDO, it prevents the conversion of tryptophan to kynurenine and other downstream metabolites . This inhibition affects metabolic flux, leading to an accumulation of tryptophan and a reduction in kynurenine levels . The compound also interacts with cofactors such as heme, which are essential for the catalytic activity of IDO and TDO .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is known to facilitate the uptake of tryptophan and its derivatives, including this compound . This transporter is highly expressed in various tissues, including the brain, placenta, and tumors, allowing for efficient distribution of the compound to target sites . The localization and accumulation of this compound within cells are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with IDO and TDO enzymes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to these enzymes to exert its inhibitory effects . Additionally, post-translational modifications, such as phosphorylation, may play a role in directing this compound to specific cellular compartments .
特性
IUPAC Name |
2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJSOEWOQDVGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21495-41-0 | |
| Record name | 2-Methyl-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021495410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-DL-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH08U4QVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)
![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)
![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1364062.png)


![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)
![3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1364068.png)



